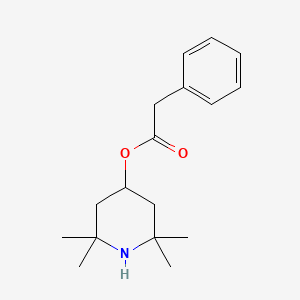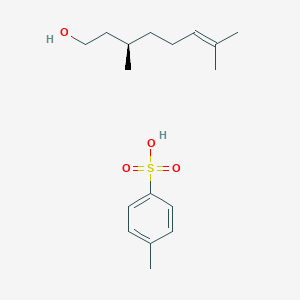
Manganese--nickel (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–nickel (1/5) is a compound consisting of manganese and nickel in a 1:5 ratio. This compound is part of a broader class of materials known as transition metal oxides, which are known for their diverse chemical and physical properties. Manganese and nickel are both transition metals, and their combination results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–nickel (1/5) typically involves the co-precipitation method. In this process, stoichiometric amounts of manganese sulfate and nickel sulfate are dissolved in distilled water. The solution is then treated with a precipitating agent, such as sodium carbonate, under controlled pH conditions to form a mixed metal carbonate precursor. This precursor is then calcined at high temperatures to produce the final manganese–nickel oxide compound .
Industrial Production Methods
In industrial settings, the production of manganese–nickel (1/5) often involves large-scale co-precipitation followed by calcination. The process is optimized to ensure high purity and homogeneity of the final product. The use of advanced techniques such as spray pyrolysis and sol-gel methods can also be employed to produce high-quality manganese–nickel compounds .
化学反应分析
Types of Reactions
Manganese–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/5) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation state oxides, while reduction can produce lower oxidation state compounds .
科学研究应用
Manganese–nickel (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Manganese–nickel (1/5) is used in the production of advanced materials, such as battery cathodes for lithium-ion batteries, due to its excellent electrochemical properties
作用机制
The mechanism by which manganese–nickel (1/5) exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective catalyst and electroactive material. In biological systems, manganese and nickel ions can interact with various enzymes and proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
Nickel manganese oxide: This compound has a similar composition but different stoichiometry, resulting in distinct physical and chemical properties.
Lithium nickel manganese cobalt oxides: These are widely used in battery applications and have a more complex composition, including cobalt.
Uniqueness
Manganese–nickel (1/5) is unique due to its specific ratio of manganese to nickel, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high stability and specific redox characteristics .
属性
CAS 编号 |
66118-28-3 |
|---|---|
分子式 |
MnNi5 |
分子量 |
348.41 g/mol |
IUPAC 名称 |
manganese;nickel |
InChI |
InChI=1S/Mn.5Ni |
InChI 键 |
SCJPTQWJUFIIEG-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Ni].[Ni].[Ni].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
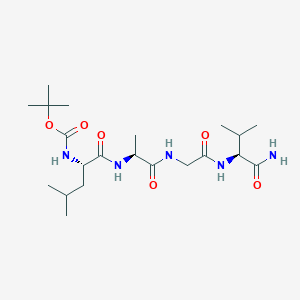
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
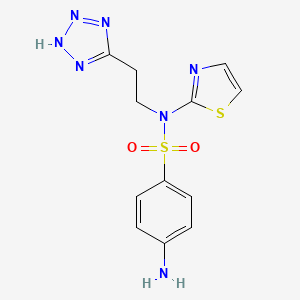

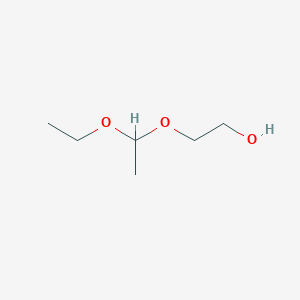
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
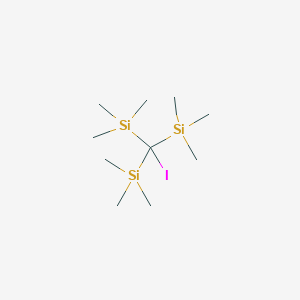
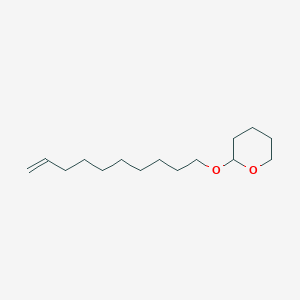
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
